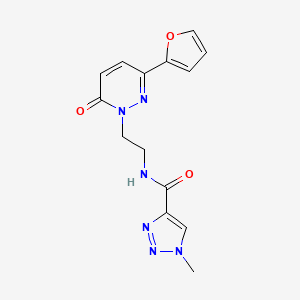

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic hybrid molecule featuring a pyridazinone core substituted with a furan ring at position 3, linked via an ethyl group to a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety. Its molecular formula is C₁₆H₁₅N₅O₃, with a molecular weight of 333.3 g/mol.

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O3/c1-19-9-11(16-18-19)14(22)15-6-7-20-13(21)5-4-10(17-20)12-3-2-8-23-12/h2-5,8-9H,6-7H2,1H3,(H,15,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWKWTKKCXDUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article details its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A furan ring attached to a pyridazine moiety.

- A triazole ring contributing to its pharmacological properties.

- A carboxamide functional group which may enhance its solubility and bioactivity.

The molecular formula is with a molecular weight of approximately 287.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit serine peptidases implicated in cancer progression, particularly matriptase, which is involved in breast cancer invasion and metastasis .

- Interaction with Formyl Peptide Receptors (FPRs) : Similar compounds have shown agonistic activities towards FPRs, which play crucial roles in inflammation and immune responses.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

- Cell Proliferation Inhibition : Studies have demonstrated that derivatives of pyridazinone can inhibit the proliferation of cancer cells by interfering with tubulin polymerization .

In Vitro Studies

- Cell Line Testing : In vitro studies involving human cancer cell lines have shown that the compound can induce apoptosis and inhibit cell growth through various pathways, including caspase activation.

- Enzyme Inhibition Assays : Enzymatic assays have indicated that the compound effectively inhibits matriptase activity, suggesting a potential role in cancer therapy .

In Vivo Studies

Research on similar compounds has revealed their effectiveness in animal models:

- Xenograft Models : Compounds with structural similarities have demonstrated significant tumor growth inhibition in xenograft models, highlighting their potential for clinical application in oncology .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Modifications

Pyridazinone-Based Analogs

Key Observations :

Linker and Functional Group Variations

Amide-Linked Derivatives

Key Observations :

- Ethyl vs.

Physicochemical and Spectroscopic Data

Infrared (IR) Spectroscopy

Critical Analysis of Structural Advantages

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.